molecular formula C12H21Cl3N2O2 B11988700 3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide

3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide

Cat. No.: B11988700
M. Wt: 331.7 g/mol
InChI Key: OJDWWJSHQZGKCJ-UHFFFAOYSA-N
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Description

3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide typically involves the reaction of 3-methylbutanamide with 2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}butanamide
  • 3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide
  • 3-methyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}butanamide

Uniqueness

3-methyl-N-{2,2,2-trichloro-1-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}butanamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H21Cl3N2O2

Molecular Weight

331.7 g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]butanamide

InChI

InChI=1S/C12H21Cl3N2O2/c1-8(2)6-10(18)17-11(12(13,14)15)16-7-9-4-3-5-19-9/h8-9,11,16H,3-7H2,1-2H3,(H,17,18)

InChI Key

OJDWWJSHQZGKCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NCC1CCCO1

Origin of Product

United States

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